molecular formula C7H8ClNO2 B1459692 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 1512604-21-5

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No. B1459692
CAS RN: 1512604-21-5
M. Wt: 173.6 g/mol
InChI Key: WTWSJUPQIVNLHS-UHFFFAOYSA-N
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Description

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a chemical compound with the CAS Number: 1512604-21-5 . It has a molecular weight of 173.6 and is a powder in physical form . The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This feature might make it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.


Molecular Structure Analysis

The IUPAC Name of this compound is 2-chloro-1-(2,4-dimethyloxazol-5-yl)ethan-1-one . The InChI Code is 1S/C7H8ClNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 .


Chemical Reactions Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

Pharmaceutical Intermediates

Compounds containing the oxazole moiety, such as “2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one”, are often used as intermediates in the synthesis of pharmaceuticals . They can be used to create a wide variety of drugs with different therapeutic potentials.

Antimicrobial Activity

Oxazole derivatives have been found to exhibit antimicrobial activity . They can be effective against a variety of bacteria, including S. aureus and E. coli .

Anticancer Activity

Some oxazole derivatives have shown potential as anticancer agents . They can be used to develop new drugs for the treatment of various types of cancer.

Anti-inflammatory Activity

Oxazole derivatives can also exhibit anti-inflammatory activity . This makes them useful in the development of drugs for conditions involving inflammation.

Antidiabetic Activity

Some oxazole derivatives have been found to exhibit antidiabetic activity . They can be used in the development of drugs for the treatment of diabetes.

Antioxidant Activity

Oxazole derivatives can also exhibit antioxidant activity . This means they can be used in the development of drugs that combat oxidative stress, which is implicated in many diseases.

Antiobesity Activity

Some oxazole derivatives have been found to exhibit antiobesity activity . They can be used in the development of drugs for the treatment of obesity.

Antitubercular Activity

Oxazole derivatives can also exhibit antitubercular activity . This makes them useful in the development of drugs for the treatment of tuberculosis.

properties

IUPAC Name

2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWSJUPQIVNLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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